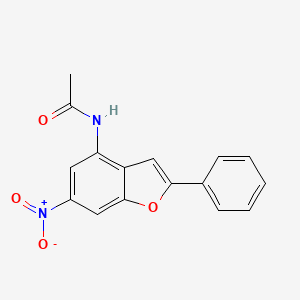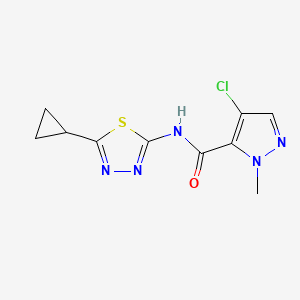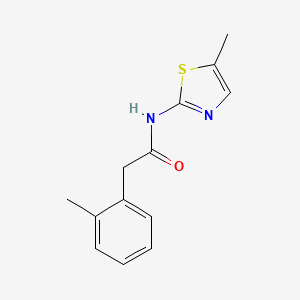![molecular formula C19H25NO3 B5329744 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of benzamides and has been found to have promising effects on various biological systems.
Mécanisme D'action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide is not fully understood. However, it has been found to interact with various biological targets such as enzymes, receptors, and ion channels. The compound has been shown to modulate the activity of these targets, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide are diverse. It has been found to have antioxidant properties, which can protect cells from oxidative damage. The compound has also been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues. Additionally, it has been studied for its effects on glucose metabolism, lipid metabolism, and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide in lab experiments are its synthetic nature and its potential therapeutic applications. The compound can be synthesized in large quantities and can be used to study various biological systems. However, the limitations of using this compound in lab experiments are its limited solubility and stability, which can affect its bioavailability and potency.
Orientations Futures
The future directions for research on 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide are vast and varied. Some of the potential areas of research include its use in cancer therapy, diabetes treatment, and neurodegenerative disorders. Additionally, further studies can be conducted to elucidate its mechanism of action and to optimize its pharmacological properties. The compound can also be modified to enhance its solubility and stability, which can improve its therapeutic potential.
Conclusion:
In conclusion, 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide is a synthetic compound that has potential therapeutic applications in various diseases. It has been studied for its anti-inflammatory, antioxidant, and antifungal properties and has been found to interact with various biological targets. While the compound has advantages in lab experiments, its limitations must also be considered. Future research can be conducted to optimize its pharmacological properties and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide involves the reaction of 4-aminobenzamide with 3-hydroxy-3-methylbutyl isocyanate and 2-(5-methyl-2-furyl)ethylamine. The reaction is carried out under controlled conditions and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
The scientific research application of 4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide is vast and varied. It has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its anti-inflammatory, antioxidant, and antifungal properties.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methylfuran-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14-4-9-17(23-14)11-13-20-18(21)16-7-5-15(6-8-16)10-12-19(2,3)22/h4-9,22H,10-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWUXULDGVQEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCNC(=O)C2=CC=C(C=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(dimethylamino)sulfonyl]-N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinecarboxamide](/img/structure/B5329662.png)
![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1,3,4-oxadiazole](/img/structure/B5329674.png)
![7-acetyl-6-(3-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329690.png)

![isopropyl 2-(2-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329706.png)

![2-[4-(2-nitrovinyl)phenoxy]propanoic acid](/img/structure/B5329724.png)


![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)
![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5329755.png)
![2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5329758.png)